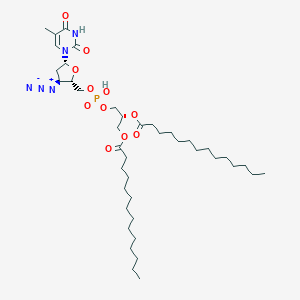
1,2-Dimyristoylphosphatidylazidothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimyristoylphosphatidylazidothymidine (DMPT) is a synthetic phospholipid derivative that has been extensively studied in the field of drug delivery and gene therapy. DMPT is a lipid-based carrier that can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. DMPT has gained much attention due to its unique properties, such as biocompatibility, biodegradability, and low toxicity.
作用機序
The mechanism of action of 1,2-Dimyristoylphosphatidylazidothymidine involves the formation of liposomes, which are lipid-based nanoparticles that can encapsulate therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can form stable and uniform liposomes with high drug loading capacity and controlled release properties. The liposomes can then interact with the target cells and release the therapeutic agents, leading to enhanced cellular uptake and intracellular release. The liposomes can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy.
生化学的および生理学的効果
1,2-Dimyristoylphosphatidylazidothymidine has been shown to have low toxicity and high biocompatibility. 1,2-Dimyristoylphosphatidylazidothymidine can be metabolized by the body into harmless byproducts, such as myristic acid and azidothymidine. 1,2-Dimyristoylphosphatidylazidothymidine has also been shown to have minimal immunogenicity and inflammatory response, making it an ideal carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has been tested in various animal models, showing no significant adverse effects on the body.
実験室実験の利点と制限
1,2-Dimyristoylphosphatidylazidothymidine has several advantages for lab experiments, including high drug loading capacity, controlled release properties, and enhanced cellular uptake and intracellular release. 1,2-Dimyristoylphosphatidylazidothymidine can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy. However, 1,2-Dimyristoylphosphatidylazidothymidine also has some limitations, such as batch-to-batch variation, stability issues, and difficulty in large-scale production. These limitations need to be addressed to ensure the reproducibility and scalability of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.
将来の方向性
1,2-Dimyristoylphosphatidylazidothymidine has great potential for future research and development. Some of the future directions include:
1. Optimization of 1,2-Dimyristoylphosphatidylazidothymidine synthesis method to improve purity and yield.
2. Development of new 1,2-Dimyristoylphosphatidylazidothymidine derivatives with improved properties, such as stability, biocompatibility, and targeting ability.
3. Investigation of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy in clinical trials for various diseases, such as cancer, viral infections, and genetic disorders.
4. Combination of 1,2-Dimyristoylphosphatidylazidothymidine with other therapeutic agents, such as immunomodulators and checkpoint inhibitors, to enhance therapeutic efficacy.
5. Development of 1,2-Dimyristoylphosphatidylazidothymidine-based vaccines for infectious diseases, such as COVID-19.
Conclusion
In conclusion, 1,2-Dimyristoylphosphatidylazidothymidine is a promising lipid-based carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has unique properties, such as biocompatibility, biodegradability, and low toxicity, that make it an ideal carrier for therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy, showing promising results in preclinical studies. However, further research is needed to optimize the synthesis method, improve the properties, and investigate the clinical efficacy of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.
合成法
1,2-Dimyristoylphosphatidylazidothymidine can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of myristic acid with phosphorus oxychloride to form myristoyl chloride, which is then reacted with azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. The enzymatic synthesis method involves the use of phospholipase A2 to catalyze the reaction between myristoylphosphatidylcholine and azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. Both methods have been widely used to produce 1,2-Dimyristoylphosphatidylazidothymidine with high purity and yield.
科学的研究の応用
1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been shown to enhance the cellular uptake and intracellular release of therapeutic agents, leading to increased therapeutic efficacy. 1,2-Dimyristoylphosphatidylazidothymidine has also been used to deliver siRNA and miRNA for gene therapy, showing promising results in the treatment of various diseases, such as cancer, viral infections, and genetic disorders.
特性
CAS番号 |
128008-46-8 |
|---|---|
製品名 |
1,2-Dimyristoylphosphatidylazidothymidine |
分子式 |
C41H72N5O11P |
分子量 |
842 g/mol |
IUPAC名 |
[(2R)-3-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C41H72N5O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-38(47)53-30-34(56-39(48)27-25-23-21-19-17-15-13-11-9-7-5-2)31-54-58(51,52)55-32-36-35(44-45-42)28-37(57-36)46-29-33(3)40(49)43-41(46)50/h29,34-37H,4-28,30-32H2,1-3H3,(H,51,52)(H,43,49,50)/t34-,35+,36-,37-/m1/s1 |
InChIキー |
HBHJTJKGFOGKMG-LADGJGSJSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
その他のCAS番号 |
128008-46-8 |
同義語 |
1,2-dimyristoyl-sn-glycero-3-phospho-5'-(3'-azido-3'-deoxy)thymidine 1,2-dimyristoylphosphatidylazidothymidine 1,2-DMPAZT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



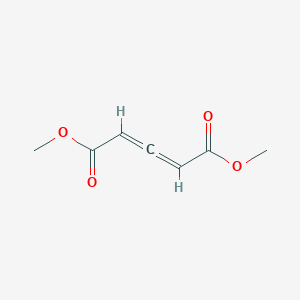
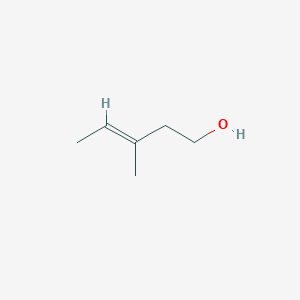
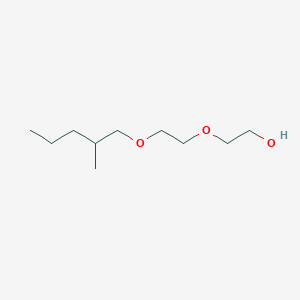
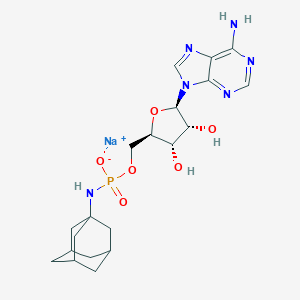

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
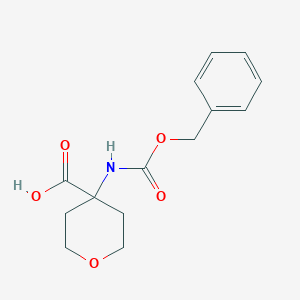


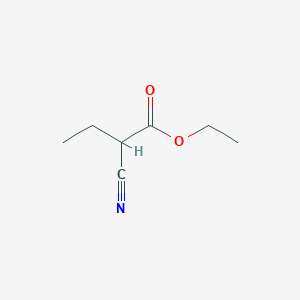

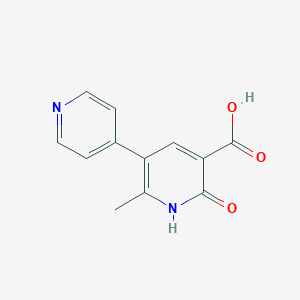
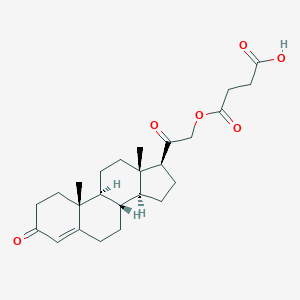
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)